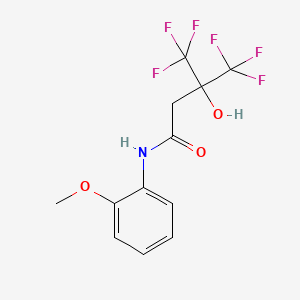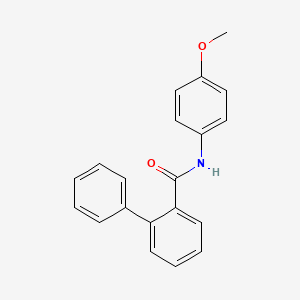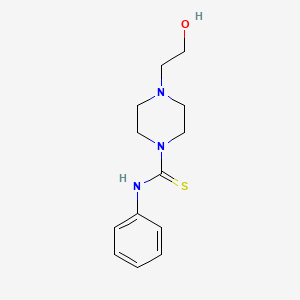
4,4,4-trifluoro-3-hydroxy-N-(2-methoxyphenyl)-3-(trifluoromethyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,4-trifluoro-3-hydroxy-N-(2-methoxyphenyl)-3-(trifluoromethyl)butanamide, also known as TFB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. TFB is a derivative of a class of compounds known as amides, which are commonly used in medicinal chemistry and drug discovery.
作用机制
4,4,4-trifluoro-3-hydroxy-N-(2-methoxyphenyl)-3-(trifluoromethyl)butanamide is able to detect ROS in cells due to its unique mechanism of action. 4,4,4-trifluoro-3-hydroxy-N-(2-methoxyphenyl)-3-(trifluoromethyl)butanamide contains a trifluoromethyl group that is highly electron-withdrawing, which allows it to react with ROS and form a fluorescent product. The fluorescence of the product is directly proportional to the amount of ROS present in the cell, allowing for quantitative measurement of ROS levels.
Biochemical and Physiological Effects:
4,4,4-trifluoro-3-hydroxy-N-(2-methoxyphenyl)-3-(trifluoromethyl)butanamide has been shown to have minimal biochemical and physiological effects on cells, making it an ideal tool for studying ROS in living cells. 4,4,4-trifluoro-3-hydroxy-N-(2-methoxyphenyl)-3-(trifluoromethyl)butanamide is not toxic to cells at the concentrations used in experiments and does not interfere with normal cellular processes.
实验室实验的优点和局限性
One of the primary advantages of 4,4,4-trifluoro-3-hydroxy-N-(2-methoxyphenyl)-3-(trifluoromethyl)butanamide is its ability to selectively detect ROS in cells. 4,4,4-trifluoro-3-hydroxy-N-(2-methoxyphenyl)-3-(trifluoromethyl)butanamide is also highly sensitive and can detect ROS at low concentrations. Additionally, 4,4,4-trifluoro-3-hydroxy-N-(2-methoxyphenyl)-3-(trifluoromethyl)butanamide is easy to use and does not require any specialized equipment. However, 4,4,4-trifluoro-3-hydroxy-N-(2-methoxyphenyl)-3-(trifluoromethyl)butanamide has limitations in that it is only able to detect one type of ROS (hydrogen peroxide) and is not able to detect other types of ROS such as superoxide and peroxynitrite.
未来方向
For research involving 4,4,4-trifluoro-3-hydroxy-N-(2-methoxyphenyl)-3-(trifluoromethyl)butanamide include drug discovery, the development of new probes, and the study of the interplay between different types of ROS in cells.
合成方法
4,4,4-trifluoro-3-hydroxy-N-(2-methoxyphenyl)-3-(trifluoromethyl)butanamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The synthesis begins with the reaction of 2-methoxybenzaldehyde with 4,4,4-trifluoro-3-hydroxybutanone to form a Schiff base. The Schiff base is then reduced using sodium borohydride to form the corresponding amine. Finally, the amine is reacted with trifluoromethyl iodide to form 4,4,4-trifluoro-3-hydroxy-N-(2-methoxyphenyl)-3-(trifluoromethyl)butanamide. The overall yield of the synthesis is approximately 30%.
科学研究应用
4,4,4-trifluoro-3-hydroxy-N-(2-methoxyphenyl)-3-(trifluoromethyl)butanamide has been used in various scientific research applications due to its unique properties. One of the primary applications of 4,4,4-trifluoro-3-hydroxy-N-(2-methoxyphenyl)-3-(trifluoromethyl)butanamide is as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to cells and are implicated in various diseases such as cancer, Alzheimer's, and Parkinson's. 4,4,4-trifluoro-3-hydroxy-N-(2-methoxyphenyl)-3-(trifluoromethyl)butanamide is able to selectively detect ROS in cells and has been used to study the role of ROS in disease progression.
属性
IUPAC Name |
4,4,4-trifluoro-3-hydroxy-N-(2-methoxyphenyl)-3-(trifluoromethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F6NO3/c1-22-8-5-3-2-4-7(8)19-9(20)6-10(21,11(13,14)15)12(16,17)18/h2-5,21H,6H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZJWUMNEWOPMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC(C(F)(F)F)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F6NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-trifluoro-3-hydroxy-N-(2-methoxyphenyl)-3-(trifluoromethyl)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-methylphenyl)thio]-N-(3-nitrophenyl)propanamide](/img/structure/B5728951.png)
![N-(4-chloro-2-methylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5728966.png)

![methyl [7-(acetyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5728995.png)

![2,6-dimethoxy-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5729008.png)



![N'-(2-chloro-3-phenyl-2-propen-1-ylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5729031.png)
![2-{4-chloro-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5729042.png)
![N-isopropyl-2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B5729050.png)
